N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry . This compound features a benzotriazole moiety linked to an ethyl group, which is further connected to a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzotriazole and ethyl bromide in the presence of a base such as potassium carbonate, followed by the reaction with benzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of benzotriazole derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation reactions can produce oxidized derivatives of the compound .
Scientific Research Applications
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar chemical properties but lacking the ethyl and benzamide groups.
N-(1H-Benzotriazol-1-ylmethyl)benzamide: A closely related compound with a similar structure but differing in the substitution pattern.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis with different functional groups.
Uniqueness
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzotriazole and benzamide moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[1-(benzotriazol-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C15H14N4O/c1-11(16-15(20)12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-18-19/h2-11H,1H3,(H,16,20) |
InChI Key |
HRAHNBHZMAJSSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.